Scabequinone

Agricultural entomology Contact insecticide screening Natural product pesticide development

Scabequinone (CAS 41753-39-3) is a prenylated furoquinone secondary metabolite belonging to the aryl ketone class, first isolated from Cyperus scaber and later from C. distans.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
Cat. No. B1247975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScabequinone
Synonymsscabequinone
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C3=C(C2=O)OCC(C3)C(C)C
InChIInChI=1S/C15H16O4/c1-7(2)9-4-10-12(16)11-8(3)5-18-15(11)13(17)14(10)19-6-9/h5,7,9H,4,6H2,1-3H3/t9-/m0/s1
InChIKeySXLMNABKMWMBRO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scabequinone for Botanical R&D: A Furoquinone Standard for Allelopathy, Antifeedant, and Anticancer Screening Programs


Scabequinone (CAS 41753-39-3) is a prenylated furoquinone secondary metabolite belonging to the aryl ketone class, first isolated from Cyperus scaber and later from C. distans [1]. It is structurally characterized as a 6,7-dihydro-5H-furo[3,2-g][1]benzopyran-4,9-quinone with a molecular formula of C₁₅H₁₆O₄ and an exact mass of 260.1049 g/mol [2]. As a natural benzoquinone, it co-occurs with close structural analogs such as remirol (a coumaran), cyperaquinone, and dihydrocyperaquinone in Cyperus species, and has been implicated in the chemical defense of these plants through multiple bioactivities [3].

Workflow Allelopathy, antifeedant, and anticancer screening programs
Selection Cyperus-derived furoquinone with documented phytotoxicity profile
Use Context Reference standard for extract standardization and SAR studies

Why Cyperus-Derived Furoquinones Are Not Interchangeable: Scabequinone's Distinct Activity Profile


Despite sharing a biosynthetic origin and core quinone motif with remirol and cyperaquinone, scabequinone exhibits a markedly divergent potency spectrum across key bioassays, making direct substitution scientifically unsound. The patent literature explicitly demonstrates that remirol and its methylated derivative possess significantly lower LD₅₀ values for contact insecticidal activity against Plutella maculipennis larvae compared to scabequinone [1]. Conversely, scabequinone demonstrates a pronounced phytotoxic effect on seed germination and seedling growth in multiple test species—a bioactivity for which direct comparative data are absent for its nearest analogs [2]. Furthermore, in human gastric adenocarcinoma (AGS) cell models, scabequinone's anticancer potency and proteasome inhibitory profile differ substantially from those of hydroxycyperaquinone and dihydrocyperaquinone, where the latter analogs can be orders of magnitude more potent [3]. Therefore, assuming functional equivalence within this compound class will lead to critical performance deviations in both agricultural and biomedical experimental systems.

Insecticidal potency profile diverges
Remirol and methylremirol show substantially higher contact toxicity; using scabequinone as a substitute may shift assay outcomes for lepidopteran screening.
Phytotoxicity not replicated in analogs
Seed germination and seedling growth inhibition data are absent for remirol and cyperaquinone; functional equivalence cannot be assumed for allelopathy research.
Cytotoxicity rank order differs
Hydroxycyperaquinone is >30-fold more potent against AGS cells; scabequinone's low activity may not support proteasome inhibition models without careful endpoint context.

Head-to-Head Quantitative Differentiation of Scabequinone Against Its Closest Cyperus Quinone Analogs


Inferior Contact Insecticidal Potency vs. Remirol and Methylremirol Defines Application Boundaries

In a controlled contact insecticide assay against third instar Plutella maculipennis (diamondback moth) larvae, scabequinone exhibited a 24-hour LD₅₀ of 1.371 mg, which is approximately 11-fold higher (less potent) than remirol's LD₅₀ of 0.125 mg and 37% higher than methylremirol's LD₅₀ of 1.0 mg [1]. This places scabequinone at the lowest tier of acute insecticidal potency within this compound group.

Contact Insecticidal LD₅₀
Direct comparison
Scabequinone LD₅₀: 1.371 mg vs. Remirol 0.125 mg (11× higher)
Supports lower acute insecticidal ranking for pest management selectivity review
Third instar P. maculipennis, 24 h probit method
Agricultural entomology Contact insecticide screening Natural product pesticide development

Differential Antifeedant Index (AFI) Reveals Rank-Order Shift Across Concentrations

The leaf disk antifeedant assay against Spodoptera litura third/fourth instar larvae quantified the antifeedant index (AFI; scale 0–50, where values ≤30 indicate active feeding deterrence) and feeding rate (FR) across three loading doses. Scabequinone demonstrated a steep dose-response curve, with AFI values of 0 at 1 mg/leaf, 2.16 at 0.25 mg/leaf, and 4.22 at 0.1 mg/leaf. In contrast, remirol showed consistently higher AFI values of 8.57, 19.02, and 23.45, and cyperaquinone reached 20.98, 26.03, and 24.00 at the same respective doses [1]. Scabequinone's AFI remained below 5 even at 1 mg/leaf, indicating minimal antifeedant activity, while remirol and cyperaquinone crossed the activity threshold (AFI >30) at lower doses.

Antifeedant Index (AFI)
Direct comparison
AFI 0–4.22 across doses; remirol AFI 8.57–23.45 (5.6× lower at 0.1 mg/leaf)
Indicates dose-response region distinct from more active analogs
Leaf disk assay, S. litura larvae
Antifeedant screening Lepidopteran pest management Structure-activity relationship (SAR)

Unique Phytotoxic Activity on Seed Germination and Seedling Growth: An Allelopathic Niche Not Demonstrated for Remirol or Cyperaquinone

Scabequinone, tested at a single concentration of 250 mg L⁻¹, inhibited seed germination by more than 50% and reduced radicle growth by more than 35% in both Senna obtusifolia and Pueraria phaseoloides, while hypocotyl growth of Mimosa pudica was inhibited by >50% at the same concentration [1]. Notably, the hexane and methanol extracts of C. distans also containing scabequinone showed 52–53% germination inhibition of S. obtusifolia, corroborating the isolated compound's contribution. No equivalent seed germination or seedling growth inhibition data have been reported for remirol or cyperaquinone in the peer-reviewed literature [2].

Phytotoxicity Germination
Cross-study comparable
>50% inhibition in S. obtusifolia and P. phaseoloides at 250 mg L⁻¹
Unique allelopathic profile within Cyperus furoquinone class
No equivalent data for remirol/cyperaquinone
Allelopathy Herbicide discovery Seed germination bioassay

Differential Anticancer Potency Against Gastric Adenocarcinoma: Scabequinone vs. Hydroxycyperaquinone

In a cytotoxicity screen against the human gastric adenocarcinoma cell line AGS, the Cyperus-derived benzoquinones exhibited a wide range of potencies. Hydroxycyperaquinone was identified as the most potent molecule with an IC₅₀ close to 1 µM, whereas scabequinone's IC₅₀ was >30 µM, representing a greater than 30-fold difference in potency [1]. Furthermore, hydroxycyperaquinone was characterized as a novel sub-micromolar inhibitor of the 20S catalytic core of the 26S proteasome, a mechanism not confirmed for scabequinone. All tested quinones, including scabequinone, induced ER stress through a PERK-dependent, IRE1α-independent pathway, but the effective concentration ranges differed substantially.

Cytotoxicity AGS IC₅₀
Direct comparison
Scabequinone >30 µM; Hydroxycyperaquinone ~1 µM (>30-fold difference)
Low-potency control for ER stress and proteasome inhibition SAR panels
AGS gastric adenocarcinoma cell line
Cancer pharmacology Proteasome inhibition ER stress pathway

Distinct Physicochemical Properties: TPSA and logP Differences Impact Formulation and Solubility

Scabequinone (C₁₅H₁₆O₄; MW 260.28 g/mol) possesses a Topological Polar Surface Area (TPSA) of 56.50 Ų and an exact mass of 260.1049 g/mol [1]. In comparison, its close analog cyperaquinone (C₁₄H₁₀O₄; MW 242.23 g/mol) has a TPSA of 52.6 Ų and an additional double bond in the furan ring, which alters its electronic distribution and predicted Caco-2 permeability (76.14%) [2]. Remirol (C₁₄H₁₆O₄; MW 248.27 g/mol) has a TPSA of 55.80 Ų [3]. These structural differences result in divergent chromatographic retention times essential for analytical method development: scabequinone's additional methyl group and saturated dihydrofuran ring distinguish it spectroscopically (¹H and ¹³C NMR) from both cyperaquinone and remirol [4].

Physicochemical Identity
Supporting evidence
TPSA 56.50 Ų, MW 260.28; differs from cyperaquinone (+3.9 Ų TPSA)
Supports use as distinct analytical reference standard
¹³C NMR fully assigned, non-interchangeable retention marker
Pre-formulation ADMET prediction Natural product chemistry

Scabequinone Procurement Guide: Research and Industrial Scenarios Supported by Quantitative Differentiation Evidence


Allelopathic Herbicide Discovery Programs: Validated Phytotoxicity Profiling

Plant physiologists and herbicide discovery groups should prioritize scabequinone over remirol or cyperaquinone when the research objective is to evaluate natural product-based seed germination inhibitors. The 2014 Vilhena et al. study provides the only quantitative dataset demonstrating >50% germination inhibition in Senna obtusifolia and Pueraria phaseoloides at 250 mg L⁻¹, alongside >35% radicle growth reduction and >50% hypocotyl growth inhibition in Mimosa pudica [1]. This unique phytotoxic profile, absent in the literature for other Cyperus furoquinones, positions scabequinone as the class reference compound for allelopathy bioassays.

Structure-Activity Relationship (SAR) Studies on Benzoquinone-Induced ER Stress and Proteasome Inhibition

Scabequinone is a critical low-potency control compound in SAR panels investigating Cyperus-derived benzoquinones as anticancer agents. The 2019 Catanzaro et al. study directly compared scabequinone (IC₅₀ >30 µM against AGS cells) with hydroxycyperaquinone (IC₅₀ ~1 µM), demonstrating a >30-fold potency window within the same structural class [2]. Researchers investigating the PERK-dependent ER stress pathway should include scabequinone as the representative low-activity member to establish pharmacophore requirements and to validate that observed ER stress induction is concentration-dependent rather than a class-wide effect.

Integrated Pest Management (IPM) Formulation Development: Selective Low-Toxicity Insect Deterrent

Agrochemical formulators developing selective antifeedant or repellent formulations for integrated pest management should consider scabequinone when the goal is to minimize acute insect mortality while preserving deterrence. The U.S. Patent 6,034,120 provides direct comparative LD₅₀ data showing scabequinone (1.371 mg) is 11-fold less acutely toxic than remirol (0.125 mg) to Plutella maculipennis larvae [3]. Although scabequinone's antifeedant index (AFI 0–4.22) is low, its combination of reduced lethality and documented feeding deterrence at certain doses may be suitable for IPM strategies where beneficial arthropod conservation is mandated.

Analytical Chemistry and Quality Control: Certified Reference Material for Cyperus Extract Standardization

Analytical laboratories and botanical extract manufacturers should procure scabequinone as a chromatographic and spectroscopic reference standard for quality control of Cyperus distans and C. scaber derived materials. The 2014 publication provided the first complete ¹³C NMR assignment for scabequinone, enabling unambiguous identification [4]. With a distinct TPSA (56.50 Ų) and molecular weight (260.28 g/mol) that differ from both cyperaquinone and remirol, scabequinone cannot be substituted by these analogs as a retention time marker in HPLC or as an identity standard in NMR-based dereplication of Cyperus extracts.

Application
Selection Property
Validation Focus
Phytotoxicity / allelopathy research
Documented seed germination inhibition
Germination and seedling growth endpoints
Cell stress pathway research
Low-potency quinone control compound
ER stress and proteasome inhibition SAR
Insect deterrent screening
Lower acute lethality profile
Antifeedant and selectivity endpoints
Botanical extract standardization
Unique chromatographic and NMR signature
Identity and purity by HPLC / NMR
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